molecular formula C11H9FN2O2 B11811743 3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carboxylic acid

3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11811743
M. Wt: 220.20 g/mol
InChI Key: ZQYGPVBUPVVTQU-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one
  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-6-9(13-14-10(6)11(15)16)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,14)(H,15,16)

InChI Key

ZQYGPVBUPVVTQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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